

HSK0935 Target Validation: An In-depth Technical Guide

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Compound of Interest

Compound Name: HSK0935

Cat. No.: B607982

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This technical guide provides a comprehensive overview of the target validation studies for **HSK0935**, a potent and highly selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2). The document details the core mechanism of action, summarizes key quantitative data, outlines experimental methodologies for crucial validation experiments, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to HSK0935 and its Target: SGLT2

HSK0935 is a novel C-aryl glucoside derivative that has demonstrated significant potential as a therapeutic agent for type 2 diabetes. Its primary pharmacological target is the sodium-dependent glucose cotransporter 2 (SGLT2), a protein predominantly expressed in the S1 segment of the proximal renal tubules. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli back into the bloodstream. By selectively inhibiting SGLT2, **HSK0935** effectively reduces the renal threshold for glucose, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This insulin-independent mechanism of action makes SGLT2 an attractive target for the management of hyperglycemia in type 2 diabetes.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data that validate the potency, selectivity, and efficacy of **HSK0935**.

Table 1: In Vitro Inhibitory Activity of **HSK0935**

Transporter	IC50 (nM)	Selectivity (SGLT1/SGLT2)
Human SGLT2 (hSGLT2)	1.3	843-fold
Human SGLT1 (hSGLT1)	1096	

Data sourced from Li et al., 2017.[\[1\]](#)

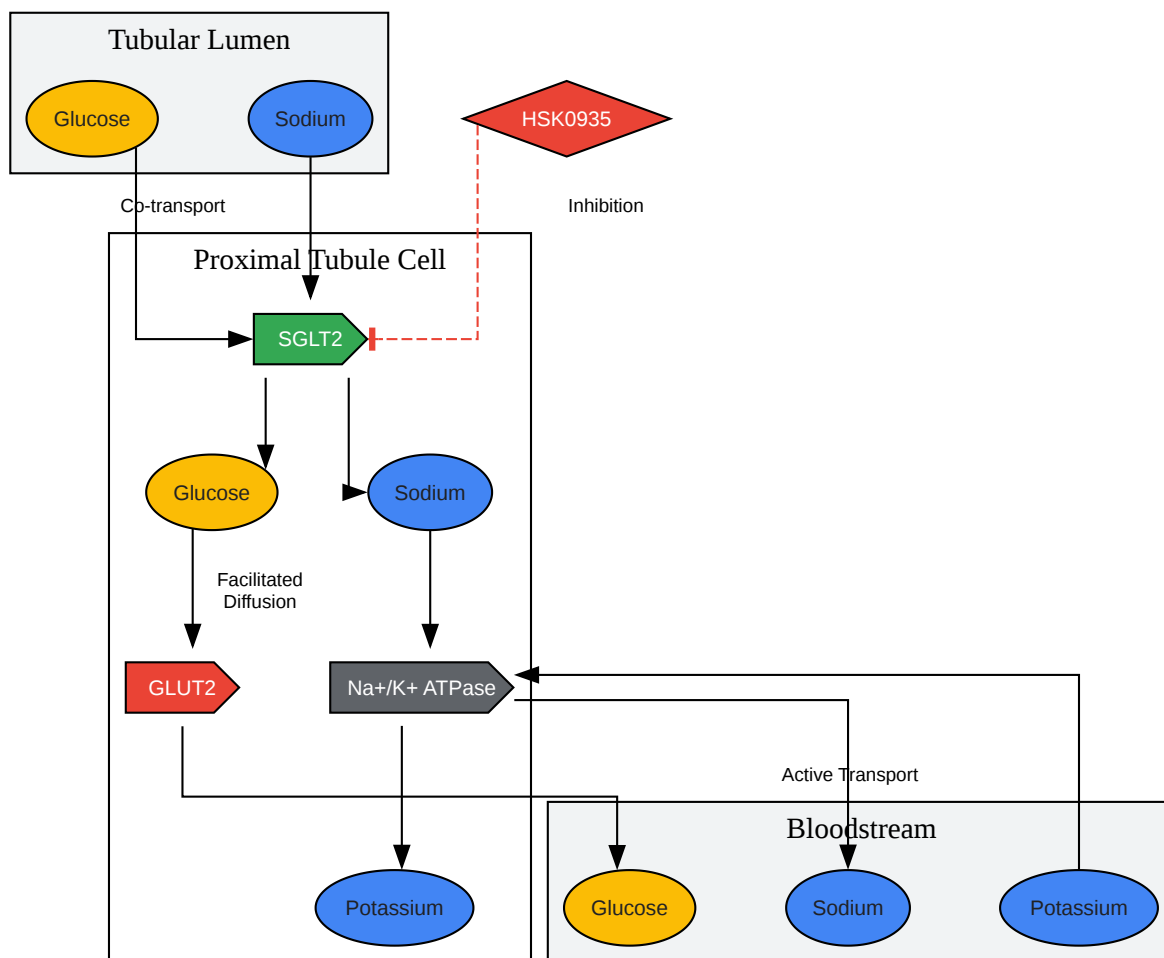
Table 2: In Vivo Efficacy of **HSK0935** in Sprague-Dawley (SD) Rats (24-hour Urinary Glucose Excretion)

Treatment Group	Dose (mg/kg)	Urinary Glucose Excretion (mg/24h)
Vehicle Control	-	Undetectable
HSK0935	1	1530 ± 210
HSK0935	3	2560 ± 350
HSK0935	10	3210 ± 420

Data represents mean ± SD. Sourced from preclinical studies.

Signaling Pathway and Mechanism of Action

The primary signaling pathway affected by **HSK0935** is the renal glucose reabsorption pathway mediated by SGLT2. The following diagram illustrates this pathway and the mechanism of inhibition by **HSK0935**.



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Mechanism of SGLT2 Inhibition by **HSK0935** in Renal Proximal Tubule Cells.

Experimental Protocols

Detailed methodologies for the key experiments that validate the target engagement and efficacy of **HSK0935** are provided below. These protocols are based on standard practices for the evaluation of SGLT2 inhibitors.

In Vitro SGLT2 Inhibition Assay

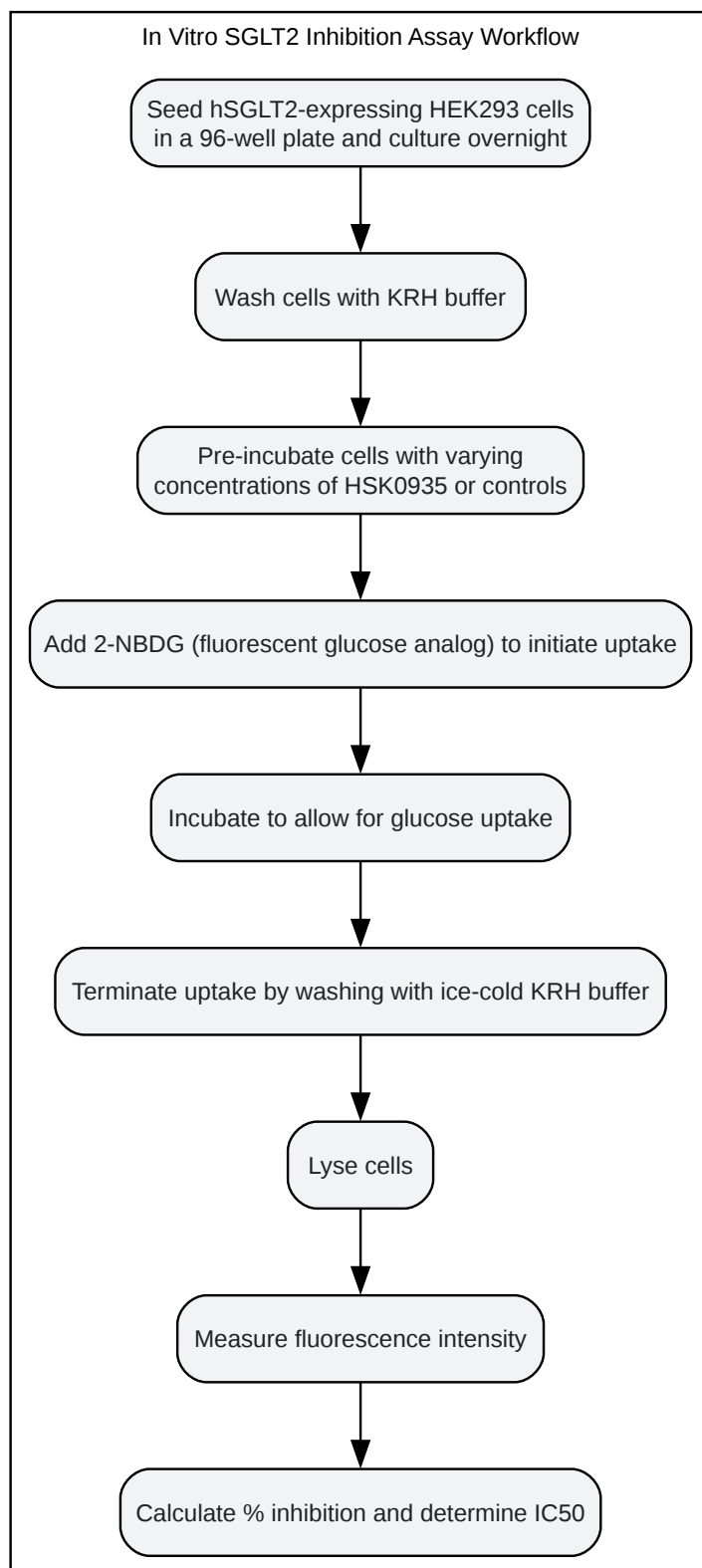
This assay determines the inhibitory potency (IC₅₀) of **HSK0935** on human SGLT2. A common method involves the use of a cell line stably expressing the target transporter and a fluorescent glucose analog.

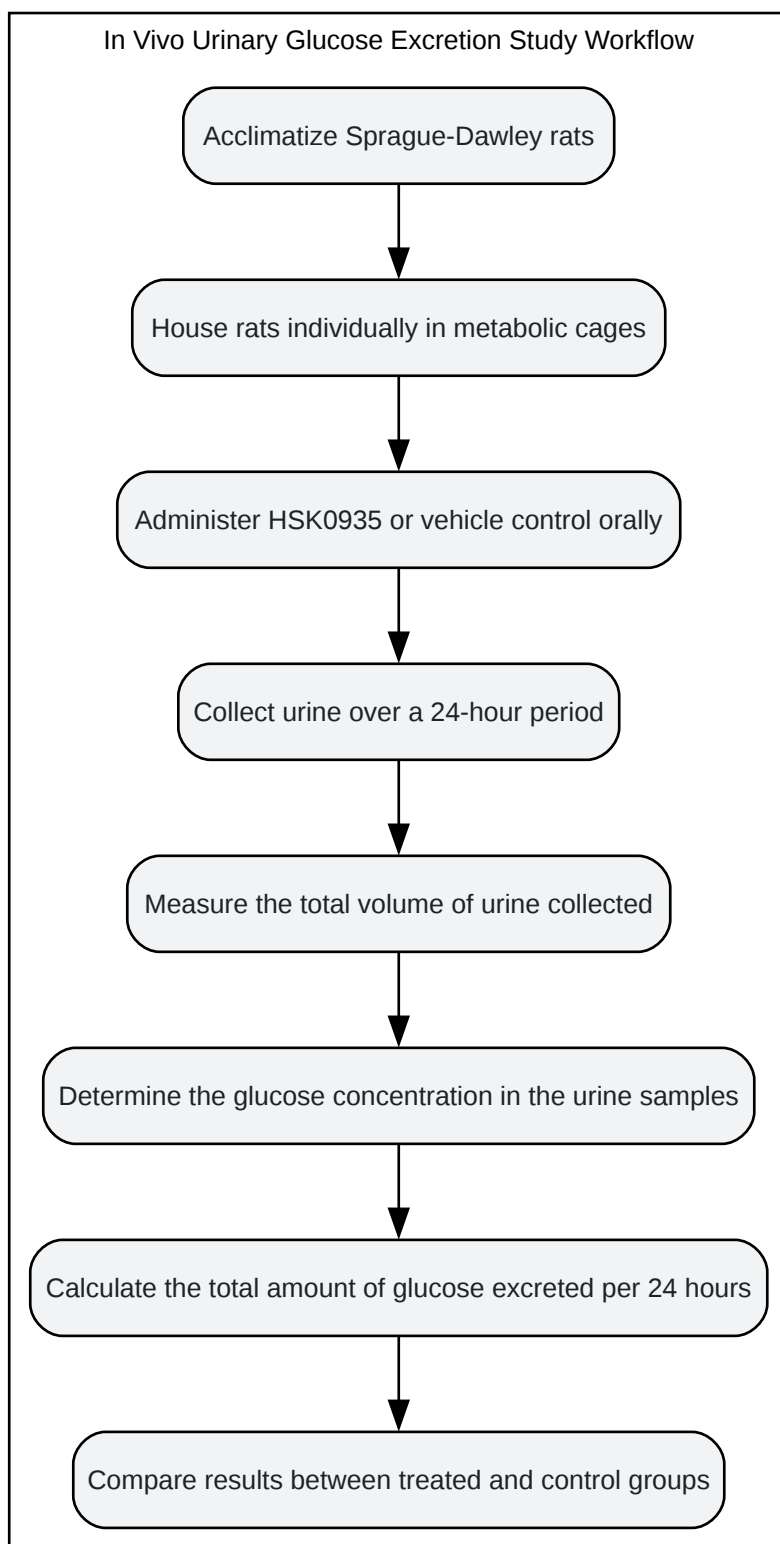
Objective: To quantify the concentration-dependent inhibition of human SGLT2 by **HSK0935**.

Materials:

- Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with human SGLT2 (hSGLT2).
- Fluorescent Glucose Analog: 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).
- Test Compound: **HSK0935**, dissolved in DMSO to create a stock solution and serially diluted to desired concentrations.
- Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
- Control Inhibitor: A known SGLT2 inhibitor (e.g., Dapagliflozin).
- 96-well Plates: Black, clear-bottom plates suitable for fluorescence measurements.
- Fluorescence Plate Reader.

Workflow Diagram:





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References

- 1. Discovery of a Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor (HSK0935) for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
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